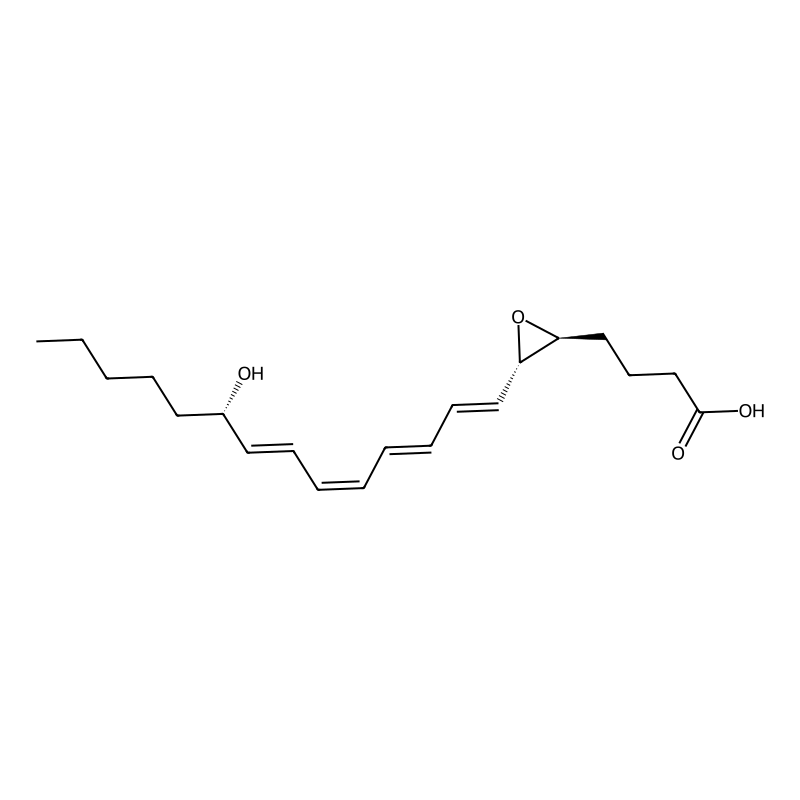5,6-Ep-15S-HETE

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Description
5,6-Ep-15S-Hydroxyeicosatetraenoic Acid, commonly referred to as 5,6-Ep-15S-HETE, is an oxylipin derived from arachidonic acid. It is characterized by the presence of an epoxy group at the 5 and 6 positions and a hydroxyl group at the 15 position of the eicosatetraenoic acid backbone. Its chemical formula is . This compound plays a significant role in various biological processes, particularly in inflammation and cellular signaling.
5,6-Ep-15S-HETE can be synthesized through enzymatic reactions involving lipoxygenases, which catalyze the incorporation of oxygen into arachidonic acid. The primary pathway involves the action of 15-lipoxygenase, which converts arachidonic acid into 15-hydroperoxyicosatetraenoic acid (15S-HpETE), subsequently leading to the formation of 5,6-Ep-15S-HETE through further enzymatic modifications .
Additionally, it can undergo autoxidation, a non-enzymatic reaction that occurs under oxidative stress conditions, resulting in various hydroperoxy and hydroxyeicosanoids .
5,6-Ep-15S-HETE exhibits several biological activities. It has been implicated in modulating inflammatory responses and influencing cell signaling pathways. This compound can activate specific receptors involved in inflammation and pain pathways, contributing to its role as a mediator in these processes . Furthermore, it has been shown to impact smooth muscle contraction and may influence vascular tone .
The synthesis of 5,6-Ep-15S-HETE can be achieved through both enzymatic and chemical methods:
- Enzymatic Synthesis:
- Utilizes lipoxygenase enzymes to convert arachidonic acid into its hydroperoxy derivatives, which are then further processed to yield 5,6-Ep-15S-HETE.
- Requires specific conditions such as pH optimization and temperature control to maximize yield.
- Chemical Synthesis:
5,6-Ep-15S-HETE has potential applications in:
- Pharmaceutical Research: Investigated for its role in inflammatory diseases and disorders related to pain signaling.
- Biochemical Studies: Used as a standard or reference compound in studies examining eicosanoid metabolism and function.
- Therapeutic Development: Potentially useful in developing new anti-inflammatory drugs or treatments for conditions influenced by eicosanoids.
Research indicates that 5,6-Ep-15S-HETE interacts with various biological receptors involved in inflammatory responses. For instance:
- It has been shown to bind to specific G-protein coupled receptors that mediate pain and inflammation.
- Interaction studies have highlighted its ability to modulate intracellular signaling pathways related to cell proliferation and apoptosis .
5,6-Ep-15S-HETE shares structural similarities with several other hydroxyeicosatetraenoic acids (HETEs) and oxo-eicosanoids. Notable similar compounds include:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 15-Hydroxyeicosatetraenoic Acid | Hydroxyl group at position 15; no epoxy groups | Involved primarily in anti-inflammatory responses |
| 5-Hydroxyeicosatetraenoic Acid | Hydroxyl group at position 5; no epoxy groups | Known for inducing bronchoconstriction |
| 12-Hydroxyeicosatetraenoic Acid | Hydroxyl group at position 12; no epoxy groups | Plays a role in platelet aggregation |
| 5-Oxo-eicosatetraenoic Acid | Contains a ketone group at position 5; no hydroxyl group | Involved in various signaling pathways |
Uniqueness of 5,6-Ep-15S-HETE:
- The presence of both an epoxy group and a hydroxyl group distinguishes it from other HETEs, potentially conferring unique biological activities related to inflammation modulation and cellular signaling.








